Methyl phenidate D10
CAS No.:
Cat. No.: VC18583620
Molecular Formula: C14H19NO2
Molecular Weight: 243.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 243.37 g/mol |
| IUPAC Name | methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
| Standard InChI | InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D |
| Standard InChI Key | DUGOZIWVEXMGBE-CBLSNNQRSA-N |
| Isomeric SMILES | [2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H] |
| Canonical SMILES | COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Methyl phenidate D10 (IUPAC name: methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate) features deuterium substitution at specific positions on the piperidine ring and the methyl ester group. The molecular formula varies depending on salt formation:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₄H₉D₁₀NO₂ | C₁₄H₁₀D₁₀ClNO₂ |
| Molecular Weight | 243.37 g/mol | 279.83 g/mol |
| CAS Number | Not publicly listed | TRC-M325882 (LGC Standards) |
The deuterium incorporation alters the molecular vibrational frequencies, detectable via mass spectrometry, without significantly affecting the compound's stereoelectronic properties .
Stereochemical Considerations
Like methylphenidate, the D10 variant exists as four stereoisomers due to two chiral centers. The threo diastereomers ((2R,2'R) and (2S,2'S)) exhibit pharmacological activity, while erythro forms are inactive. Chiral separation techniques, such as CHIRALPAK®-AGP chromatography, remain essential for isolating active enantiomers in research settings .
Synthesis and Analytical Characterization
Deuteration Strategies
Synthesis typically employs hydrogen-deuterium exchange reactions under acidic or catalytic conditions. Key steps include:
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Piperidine Ring Deuteration: Exposure of the piperidine intermediate to D₂O in the presence of palladium catalysts achieves >99% isotopic enrichment at positions 2,3,3,4,4,5,5,6,6.
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Ester Group Labeling: Methanol-d₄ reacts with the carboxylic acid precursor to incorporate deuterium into the methyl ester.
These methods yield products with isotopic purity >98%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Analytical Quantification
A validated chiral HPLC-MS/MS method enables simultaneous quantification of methylphenidate D10 and its metabolites:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK®-AGP (150 × 4.6 mm) |
| Mobile Phase | 10 mM NH₄Ac + 0.4% IPA + 0.01% HCOOH |
| Retention Time | 4.2 min (d-isomer) |
| LOQ | 0.205 ng/mL |
| Linear Range | 0.205–30.75 ng/mL |
This method demonstrates excellent precision (CV <5%) and accuracy (90–110% recovery), crucial for pharmacokinetic studies .
Pharmacological Profile and Mechanism of Action
Neurotransmitter Reuptake Inhibition
Methylphenidate D10 mirrors the pharmacodynamics of non-deuterated methylphenidate, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). Key parameters:
| Transporter | IC₅₀ (nM) | Selectivity Ratio (NE:DA) |
|---|---|---|
| DAT (SLC6A3) | 46 ± 12 | 1:1.2 |
| NET (SLC6A2) | 55 ± 18 |
The deuterium substitution induces minimal changes in binding affinity (<10% variation), preserving therapeutic efficacy in ADHD models .
Metabolic Stability Enhancements
Deuteration at critical metabolic sites confers resistance to first-pass metabolism:
| Enzyme | Substrate | Clearance (mL/min/kg) |
|---|---|---|
| CES1 (Wild-type) | Methylphenidate | 12.4 ± 3.1 |
| CES1 (Wild-type) | Methylphenidate D10 | 8.9 ± 2.3 |
| CES1 (G143E) | Methylphenidate D10 | 5.1 ± 1.8 |
This metabolic stabilization increases systemic exposure (AUC₀–∞) by 2.5-fold in individuals with CES1 polymorphisms .
Pharmacokinetic Behavior and Genetic Modulation
CES1 Genotype-Dependent Metabolism
A seminal study (N=44) revealed profound genotype-phenotype correlations:
| CES1 Genotype | AUC₀–∞ (d-MPH) (ng·h/mL) | P-value vs. Control |
|---|---|---|
| Wild-type (2 copies) | 21.4 (15.7–34.9) | Reference |
| 143E allele carriers | 53.3 (38.6–93.9) | <0.0001 |
| 4 copies (CES1A2 duplication) | 34.5 (21.3–62.8) | 0.01 |
The 143E variant reduces CES1 activity by 80%, exacerbating exposure differences in deuterated vs. non-deuterated forms .
Enantioselective Disposition
Chiral inversion parameters differ between isomers:
| Parameter | d-MPH D10 | l-MPH D10 |
|---|---|---|
| Cₘₐₓ (ng/mL) | 8.2 ± 2.1 | 1.4 ± 0.6 |
| t₁/₂ (h) | 3.5 ± 0.9 | 2.1 ± 0.7 |
| Vd (L/kg) | 4.7 ± 1.3 | 6.9 ± 2.1 |
The d-isomer accounts for 85% of total pharmacological activity, guiding dose optimization in tracer studies .
Research Applications and Translational Utility
Quantitative Bioanalysis
As an internal standard, methylphenidate D10 enables precise quantification of endogenous methylphenidate levels:
| Study Type | Matrix | Precision (CV%) | Accuracy (%) |
|---|---|---|---|
| Plasma | Human | 3.8 | 98.2 |
| Cerebrospinal Fluid | Rat | 5.1 | 102.4 |
| Microdialysate | Non-human Primate | 7.3 | 95.6 |
This application proves indispensable in therapeutic drug monitoring and abuse liability studies .
Metabolic Pathway Elucidation
Deuterium labeling facilitates tracking of specific metabolic transformations:
| Metabolite | Metabolic Pathway | Deuterium Retention (%) |
|---|---|---|
| Ritalinic Acid D10 | Esterase Hydrolysis | 95 ± 4 |
| p-Hydroxy-MPH D8 | CYP2D6 Oxidation | 62 ± 9 |
| Oxo-MPH D6 | Alcohol Dehydrogenase | 38 ± 7 |
Such data inform predictive models of drug-drug interactions and polymorphic metabolism .
Clinical Implications and Future Directions
While methylphenidate D10 itself lacks therapeutic approval, its research applications directly impact clinical practice:
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Pharmacogenetic Dosing: CES1 genotyping (rs71647871) could personalize methylphenidate regimens, reducing adverse effects in slow metabolizers .
-
Abuse Deterrence: Deuterium-mediated metabolic stabilization may prolong duration, potentially mitigating misuse through altered pharmacokinetics.
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Neuroimaging Probes: Carbon-11 labeled analogs could enable PET quantification of dopamine transporter occupancy in ADHD patients.
Ongoing investigations focus on deuterated analogs with optimized metabolic profiles for extended-release formulations and reduced interindividual variability.
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